molecular formula C21H17F2N3O2 B2508473 1-(3,4-difluorobenzoyl)-N-(2-methylquinolin-5-yl)azetidine-3-carboxamide CAS No. 1334373-87-3

1-(3,4-difluorobenzoyl)-N-(2-methylquinolin-5-yl)azetidine-3-carboxamide

Cat. No. B2508473
CAS RN: 1334373-87-3
M. Wt: 381.383
InChI Key: UYTOGHLGDRSMKX-UHFFFAOYSA-N
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Description

1-(3,4-difluorobenzoyl)-N-(2-methylquinolin-5-yl)azetidine-3-carboxamide, also known as DFAQ or AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutations.

Scientific Research Applications

Antibacterial and Antimicrobial Applications

Research has demonstrated that compounds related to 1-(3,4-difluorobenzoyl)-N-(2-methylquinolin-5-yl)azetidine-3-carboxamide have significant antibacterial and antimicrobial properties. For instance, azetidinylquinolones have been studied for their antibacterial efficacy, showing potent activity against both Gram-positive and Gram-negative bacteria. These compounds' structure-activity relationships indicate that specific stereochemistry at the azetidine moiety significantly increases their antibacterial activity and oral efficacy (Frigola et al., 1995).

Cytotoxic and Antitumor Applications

Several derivatives of quinoline and related frameworks exhibit notable cytotoxic activities against various cancer cell lines. This suggests their potential as anticancer agents. For example, dibenz[f,ij]isoquinoline derivatives have shown substantial growth delays in in vivo models of colon tumors, indicating their potential for further investigation as antitumor agents (Bu et al., 2001).

Antitubercular Activities

Compounds within this chemical framework have also been evaluated for their antitubercular activities. Pyrimidine-azetidinone analogues, for instance, have been synthesized and tested for their efficacy against Mycobacterium tuberculosis, providing a foundation for designing more effective antitubercular agents (Chandrashekaraiah et al., 2014).

Analgesic Activity

Some new pyrazoles and triazoles bearing quinazoline moieties have been synthesized and evaluated for their analgesic activity. These studies have provided insights into the potential use of such compounds in developing new analgesic drugs (Saad et al., 2011).

Anti-Inflammatory Properties

Quinoline derivatives have also been explored for their anti-inflammatory properties. Research has shown that attaching furan-2(3H)-ones to quinoline can result in compounds with significant anti-inflammatory activity, offering a promising approach for the development of new anti-inflammatory agents (Alam et al., 2011).

properties

IUPAC Name

1-(3,4-difluorobenzoyl)-N-(2-methylquinolin-5-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N3O2/c1-12-5-7-15-18(24-12)3-2-4-19(15)25-20(27)14-10-26(11-14)21(28)13-6-8-16(22)17(23)9-13/h2-9,14H,10-11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTOGHLGDRSMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3CN(C3)C(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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